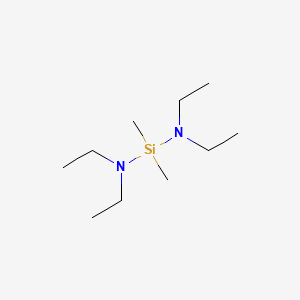

Bis(diethylamino)dimethylsilane

Description

Fundamental Concepts of Organosilicon Compounds in Contemporary Chemistry

Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. wikipedia.org These compounds are notable for their unique characteristics which distinguish them from their purely organic counterparts. The fundamental difference arises from the properties of the silicon atom itself. Compared to the carbon–carbon bond, the carbon–silicon bond is longer and weaker. wikipedia.org However, bonds between silicon and highly electronegative elements, such as oxygen and fluorine, are significantly stronger than their carbon-based equivalents. wikipedia.orgsoci.org

Silicon's position in the periodic table, just below carbon, gives it a lower electronegativity (1.90 vs. 2.55 for carbon) and a larger atomic radius. wikipedia.orgsoci.org This increased electropositivity and the availability of low-energy 3d orbitals allow silicon to form hypervalent compounds, where it can have more than four bonds. soci.org These fundamental properties make organosilicon compounds valuable as synthetic intermediates, building blocks for polymers, and functional materials in a wide range of applications. wikipedia.orgresearchgate.net They are integral to products from sealants and adhesives to advanced electronics and biomedical devices. wikipedia.orgresearchgate.net

Classification and Significance of Aminosilanes in Chemical Synthesis and Materials Science

Aminosilanes are a specific class of organosilicon compounds characterized by the presence of at least one amino group and one hydrolyzable alkoxysilyl or a similar reactive group within the same molecule. sinosil.com This bifunctional nature is the key to their significance, allowing them to act as molecular bridges between dissimilar materials. sinosil.comecopowerchem.com The general structure can be represented as R-Si(X)₃, where R is an organic group containing an amino functionality, and X is a hydrolyzable group.

Aminosilanes are broadly classified as silane (B1218182) coupling agents, a category that also includes epoxy, vinyl, and sulfur-containing silanes. ecopowerchem.com The amino group provides reactivity towards organic polymers like epoxies, polyurethanes, and others, while the silyl (B83357) group can bond with inorganic materials such as glass, metals, and fillers. sinosil.com This dual reactivity is crucial for enhancing interfacial adhesion in composite materials, improving mechanical properties, and imparting greater resistance to moisture and heat. ereztech.com Beyond their role as coupling agents, aminosilanes are used as surface modifiers, additives for resins, and in the synthesis of specialized polymers. sinosil.commetoree.com

Positioning of Bis(diethylamino)dimethylsilane within Advanced Research Paradigms

This compound, with the chemical formula (CH₃)₂Si[N(C₂H₅)₂]₂, is a diamino-functionalized silane that holds a specific position within advanced research, particularly in materials science and semiconductor manufacturing. chemimpex.com Its molecular structure, featuring a central silicon atom bonded to two methyl groups and two diethylamino groups, makes it a valuable precursor and reagent. chemimpex.com

In the realm of advanced materials, this compound serves as a precursor for silicon-based polymers and plays a crucial role in the deposition of thin films essential for fabricating semiconductor devices. chemimpex.com Its reactivity allows it to be used in the synthesis of specialized silicone polymers where it can impart properties like thermal stability and flexibility. chemimpex.com Furthermore, its function extends to being an effective coupling agent that enhances the adhesion between organic and inorganic components in high-performance coatings and adhesives. chemimpex.com Research also utilizes this compound as a catalyst in certain organic reactions and for specialized studies, such as those involving magnetic resonance spectroscopy. chemimpex.combiosynth.com

Chemical and Physical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4669-59-4 | chemimpex.combiosynth.com |

| Molecular Formula | C₁₀H₂₆N₂Si | chemimpex.combiosynth.com |

| Molecular Weight | 202.42 g/mol | chemimpex.combiosynth.com |

| Appearance | Colorless to slightly yellow liquid | chemimpex.com |

| Density | 0.83 g/mL | chemimpex.com |

| Boiling Point | 193 °C | chemimpex.combiosynth.com |

| Refractive Index | n20/D 1.44 | chemimpex.com |

| Synonyms | N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOKLGEKUNZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063549 | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-59-4 | |

| Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4669-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Diethylamino Dimethylsilane

Direct Synthetic Pathways and Reaction Conditions

The most common and direct methods for synthesizing bis(diethylamino)dimethylsilane involve the reaction of a silicon precursor with diethylamine (B46881). These pathways are favored for their straightforward nature and scalability.

Amination Reactions of Organochlorosilanes

The principal industrial method for the synthesis of this compound is the reaction of dichlorodimethylsilane with diethylamine. This nucleophilic substitution reaction results in the formation of the desired product and diethylammonium chloride as a byproduct. To drive the reaction to completion and neutralize the hydrochloric acid formed, a stoichiometric excess of diethylamine is often employed.

The reaction is typically carried out in an inert solvent, such as hexane, to facilitate temperature control and product handling. The reaction temperature is a critical parameter and is generally maintained in the range of 40-60°C. Following the addition of the reactants, a heat preservation period of 5-10 hours is common to ensure maximum conversion.

A general reaction scheme is as follows:

(CH₃)₂SiCl₂ + 4(CH₃CH₂)₂NH → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2(CH₃CH₂)₂NH₂⁺Cl⁻

One patented method describes the synthesis by adding dichlorodimethylsilane to a mixture of hexane and a catalyst, followed by the dropwise addition of diethylamine while maintaining the temperature at 40-60°C. After a 5-10 hour heat preservation period, the product is obtained after purification.

Catalytic Approaches in Aminosilane (B1250345) Synthesis

To enhance reaction rates and improve efficiency, catalytic methods have been explored for the synthesis of aminosilanes. While the direct amination of chlorosilanes is often efficient, catalysts can offer advantages in terms of milder reaction conditions and potentially higher yields.

One notable catalytic approach involves the use of a clay catalyst. In a patented process, 100 parts by weight of dichlorodimethylsilane are reacted with 600 parts by weight of diethylamine in the presence of 1000 parts by weight of a clay catalyst in a hexane solvent. The reaction is conducted under a nitrogen atmosphere with stirring, and the temperature is maintained between 40-60°C for 5-10 hours after the completion of diethylamine addition. This method has been reported to achieve yields of up to 85%.

Advanced Synthetic Strategies and Yield Optimization

Beyond the direct amination route, advanced synthetic strategies have been developed to improve product purity, increase yields, and offer alternative pathways that may be more environmentally benign.

One advanced method involves the use of organolithium reagents to first prepare a lithium salt of diethylamine. This intermediate, lithium diethylamide, is then reacted with dichlorodimethylsilane. This approach can offer high selectivity and good yields. The reaction proceeds in two steps:

(CH₃CH₂)₂NH + RLi → (CH₃CH₂)₂NLi + RH (where R is an organic group, e.g., n-butyl)

2(CH₃CH₂)₂NLi + (CH₃)₂SiCl₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2LiCl

In a specific example of this method, diethylamine is reacted with an organolithium reagent at a temperature of -80 to -30°C for 10-12 hours to form the lithium diethylamide intermediate. Dichlorodimethylsilane is then added and reacted at -50 to 30°C for 2-6 hours. This process has been reported to achieve a reaction conversion rate of over 85%, with product purities of 95% or higher after simple filtration and adsorption purification.

Yield optimization is a critical aspect of synthetic chemistry. For the synthesis of this compound, Response Surface Methodology (RSM) has been explored to systematically optimize reaction conditions. RSM is a collection of mathematical and statistical techniques for designing experiments, building models, and evaluating the effects of several factors. By varying parameters such as reaction temperature, time, and reactant molar ratios, an optimal set of conditions that maximizes the product yield can be identified.

| Parameter | Range | Optimal Value |

| Reaction Temperature (°C) | 40 - 60 | 50 |

| Reaction Time (hours) | 5 - 10 | 8 |

| Molar Ratio (DEA:DCDMS) | 4:1 - 6:1 | 5:1 |

This is an interactive data table based on typical optimization parameters. The optimal values are illustrative and would be determined experimentally using RSM.

Purification and Characterization Techniques for Research-Grade Purity

Achieving the high purity required for applications such as in the semiconductor industry necessitates rigorous purification and characterization of this compound.

The primary purification technique employed is fractional distillation, which separates the product from unreacted starting materials, byproducts, and the solvent based on differences in their boiling points. To remove residual hydrochloride salts, the crude product may undergo a series of washing steps with water, acidic, and alkaline solutions. For the removal of trace impurities, adsorption techniques using materials like molecular sieves or activated carbon are utilized. google.com

To confirm the purity and identity of the final product, a combination of analytical techniques is employed. Gas chromatography (GC) is a standard method to assess the purity of the compound, with research-grade materials typically exhibiting a purity of 99.5% or higher.

Spectroscopic methods are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy is used to confirm the presence and connectivity of the ethyl and methyl protons. The spectrum would show characteristic signals for the -CH₂- (quartet) and -CH₃ (triplet) groups of the diethylamino ligand, as well as a singlet for the Si-CH₃ groups.

¹³C NMR provides information on the carbon skeleton of the molecule.

²⁹Si NMR is a powerful tool to directly probe the silicon environment and confirm the formation of the Si-N bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands would include those corresponding to Si-N, C-H, and Si-C bonds. The absence of O-H and N-H stretching bands would indicate the absence of hydrolysis products and unreacted diethylamine, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of GC with the identification capabilities of mass spectrometry to identify and quantify any volatile impurities present in the final product.

By employing these sophisticated purification and characterization techniques, this compound can be produced with the high purity and quality required for its demanding applications.

Mechanistic Investigations of Chemical Transformations Involving Bis Diethylamino Dimethylsilane

Elucidation of Silylation Reaction Mechanisms

Bis(diethylamino)dimethylsilane serves as a versatile silylating agent, participating in chemical transformations through well-defined mechanistic pathways. Its primary role involves the introduction of a dimethylsilyl group onto substrates with active protons, most notably alcohols, amines, and surface hydroxyl groups.

In the context of thin film deposition, such as Atomic Layer Deposition (ALD), the silylation mechanism involves the reaction of this compound with hydroxyl (-OH) groups on a substrate surface. Theoretical investigations using density functional theory (DFT) on analogous aminosilanes, such as bis(diethylamino)silane (B1590842) (BDEAS), provide significant insight into this process. The mechanism is a stepwise ligand exchange:

Adsorption and Ligand Exchange: The aminosilane (B1250345) molecule adsorbs onto the hydroxylated surface. A silicon-nitrogen (Si-N) bond is cleaved as a surface proton is transferred to the nitrogen atom. researchgate.net This step results in the covalent anchoring of the silyl (B83357) species to the surface via a Si-O bond and the release of a diethylamine (B46881) molecule. researchgate.net

Second Ligand Removal: The remaining surface-anchored diethylamino-dimethylsilyl group can then react with a neighboring hydroxyl group or, in a subsequent ALD cycle, with a co-reactant like ozone or water to form the desired film and regenerate surface hydroxyls.

Studies on BDEAS have shown that the breaking of the Si-N bond is the predominantly favored pathway during surface reactions, as it has a significantly lower reaction energy barrier compared to the cleavage of other bonds like Si-H. researchgate.net This principle of preferential Si-N bond cleavage is central to the surface silylation reactions involving this compound.

Kinetic Studies of Reactivity and Transformation Pathways

While specific kinetic studies detailing the reaction rates of this compound are not extensively documented in peer-reviewed literature, the reactivity patterns can be inferred from related aminosilane systems. The kinetics of silylation reactions are influenced by factors such as the nature of the substrate, the solvent, and the presence of catalysts.

For instance, the polymerization of related phenylmethylbis(dimethylamino)silanes with 1,4-bis(hydroxydimethylsilyl)benzene has been shown to follow second-order kinetics, with the reaction progress monitored by the evolution of dimethylamine. This suggests that the reaction of this compound with diols likely follows a similar kinetic profile.

In the context of ALD, kinetic parameters such as the sticking coefficient—the probability that a molecule will adsorb upon collision with the surface—are crucial. Studies on the closely related BDEAS provide insights into the temperature dependence of this coefficient, which governs the efficiency of the surface reaction and film growth rate.

Investigations into the gas-phase decomposition of the analogous compound bis(dimethylamino)silane (BDMAS) have mapped out potential transformation pathways. digitellinc.com These studies reveal that decomposition can occur through both concerted and stepwise reactions, with initial bond cleavage occurring at the Si-N, N-C, or Si-H positions. digitellinc.com The most favored pathway for BDMAS was found to be a concerted elimination of methane (B114726). digitellinc.com Such theoretical studies of transformation pathways are critical for understanding the thermal stability and potential byproduct formation in chemical vapor deposition (CVD) processes.

Thermochemical Analysis of Reaction Energetics

Detailed experimental thermochemical data for this compound are scarce. However, ab initio calculations and DFT studies on analogous compounds provide a robust framework for understanding the energetics of its chemical transformations.

Theoretical studies on bis(dimethylamino)silane (BDMAS) have systematically investigated its gas-phase decomposition thermochemistry. digitellinc.com These calculations provide critical data on bond dissociation energies, which are fundamental to predicting reaction pathways. For BDMAS, the energy required to break the N-CH₃ bond was calculated to be lower than that for the Si-N and Si-H bonds, indicating a potential initial decomposition step. digitellinc.com

| Bond Type (in BDMAS) | Bond Dissociation Energy (kcal/mol) |

| N-CH₃ | 80.6 |

| Si-N | 87.4 |

| Si-H | 87.4 |

| Data for the analogue bis(dimethylamino)silane (BDMAS) from theoretical calculations. digitellinc.com |

Furthermore, the activation enthalpy (ΔH₀‡) and reaction enthalpy (ΔH₀) for the most kinetically and thermodynamically favored decomposition pathway of BDMAS—the concerted formation of N-dimethylaminosilyl methyleneimine via methane elimination—were calculated to be 62.7 kcal/mol and 7.7 kcal/mol, respectively. digitellinc.com

For surface reactions, DFT studies on bis(diethylamino)silane (BDEAS) on hydroxylated silicon surfaces have calculated the energy barriers for key mechanistic steps. The reaction energy barrier for the crucial Si-N bond cleavage during the initial surface reaction was found to be a relatively low 0.52 eV. researchgate.net This low barrier facilitates the desired ligand exchange mechanism at typical ALD process temperatures.

Reactivity with Protic Reagents and Atmospheric Components

This compound exhibits high reactivity towards protic reagents, a characteristic feature of aminosilanes. This reactivity is primarily driven by the polarized Si-N bond, where silicon is electrophilic and nitrogen is basic.

Reaction with Water (Hydrolysis): The compound reacts readily with water and atmospheric moisture. gelest.comnih.gov The nitrogen atoms are protonated by water, leading to the cleavage of the Si-N bonds and the liberation of two equivalents of diethylamine. nih.gov The initial product is dimethylsilanediol, (CH₃)₂Si(OH)₂, which is unstable and readily undergoes condensation reactions. In these subsequent steps, the silanol groups react with each other to eliminate water and form stable silicon-oxygen-silicon (siloxane) bonds, ultimately producing polysiloxane oils or resins.

Reaction with Alcohols (Alcoholysis): In the absence of water, this compound reacts with alcohols to form alkoxysilanes. This reaction, which forms the basis of its use as a silylating protecting group, proceeds with the release of diethylamine. Depending on the stoichiometry, either a monoalkoxy- or dialkoxydimethylsilane can be formed. These reactions are generally fast and efficient. gelest.com

Reaction with Acids: The compound will react vigorously with acids. The basic nitrogen atoms of the diethylamino groups are readily protonated, leading to rapid cleavage of the Si-N bond and the formation of the corresponding diethylammonium salt.

Due to this high sensitivity to moisture and protic reagents, this compound must be handled under inert and anhydrous conditions. gelest.com

Comparative Mechanistic Studies with Related Aminosilanes

The reactivity and mechanistic pathways of this compound can be contextualized by comparing it with other aminosilanes. The structure of the ligands—both on the silicon atom and the nitrogen atom—plays a critical role in determining the compound's steric hindrance, thermal stability, and reaction kinetics.

Effect of N-Alkyl Substituents: The ethyl groups in this compound provide more steric bulk compared to the methyl groups in its analogue, bis(dimethylamino)dimethylsilane (DMADMS). This increased steric hindrance can influence reaction rates, potentially slowing down silylation reactions with bulky substrates compared to DMADMS. Conversely, the electron-donating nature of the ethyl groups may slightly increase the basicity of the nitrogen atom.

Effect of Si-Substituents: Comparing this compound with bis(diethylamino)silane (BDEAS), which has Si-H bonds instead of Si-CH₃ bonds, reveals differences in reactivity. While the primary surface reaction for both in ALD involves Si-N bond cleavage, the presence of Si-H bonds in BDEAS offers additional reaction pathways not available to the dimethylsilyl compound.

Effect of the Number of Amino Groups: Theoretical studies comparing bis(dimethylamino)silane (BDMAS) with tris(dimethylamino)silane (B81438) (TrDMAS) have shown that the key bonds (Si-N, N-C, Si-H) in the bis-amino compound can be ruptured more easily. digitellinc.com This suggests that bis-amino silanes like this compound may be more efficient, lower-temperature precursors in deposition processes compared to their tris-amino counterparts. digitellinc.com In ALD surface reactions, precursors like BDEAS have been shown to have lower energy barriers for the rate-determining step compared to other precursors like diisopropylaminosilane (DIPAS) and TrDMAS, suggesting a potential for faster growth rates.

| Compound | Key Feature | Comparative Mechanistic Insight |

| Bis(dimethylamino)silane (BDMAS) | Di-amino, Si-H bonds | Bonds rupture more easily than in tris(dimethylamino)silane (TrDMAS). digitellinc.com |

| Bis(diethylamino)silane (BDEAS) | Di-amino, Si-H bonds | Exhibits a lower surface reaction energy barrier (0.52 eV) than related precursors. researchgate.net |

| Tris(dimethylamino)silane (TrDMAS) | Tri-amino, Si-H bond | Higher bond dissociation energies compared to BDMAS. digitellinc.com |

This comparative analysis highlights how subtle changes in the molecular structure of aminosilanes can significantly impact their reaction mechanisms and suitability for specific applications.

Applications in Organic Synthesis As a Chemical Reagent

Reagent for Protecting Group Chemistry of Reactive Hydrogens (e.g., Alcohols, Amines, Thiols, Carboxylic Acids)

In organic synthesis, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions during chemical transformations elsewhere in the molecule. gelest.com Organosilanes are particularly effective for this purpose as they can be introduced in high yield and subsequently removed under specific conditions. gelest.comchemicalbook.com Bis(diethylamino)dimethylsilane serves as a reagent for the protection of molecules containing reactive hydrogens, such as alcohols, amines, thiols, and carboxylic acids. gelest.com

The protection reaction involves the silylation of the functional group, where the active hydrogen is replaced by a dimethylsilyl group. The reaction with this compound is driven by the formation of the volatile and basic byproduct, diethylamine (B46881), which typically does not interfere with the reaction. gelest.com This process effectively masks the reactivity of the original functional group, rendering it stable to a variety of reaction conditions. chemicalbook.comcookechem.com The choice of a silylating agent with an amino leaving group is beneficial as the liberated amine can act as a base, and its removal from the reaction mixture is straightforward. acs.org

Table 1: Protection of Protic Functional Groups using Silylation

| Functional Group | Substrate Example | Protected Functional Group | Byproduct |

|---|---|---|---|

| Alcohol | R-OH | Silyl (B83357) Ether (R-O-Si(CH₃)₂) | Diethylamine (HN(C₂H₅)₂) |

| Amine | R-NH₂ | Silyl Amine (R-NH-Si(CH₃)₂) | Diethylamine (HN(C₂H₅)₂) |

| Thiol | R-SH | Silyl Thioether (R-S-Si(CH₃)₂) | Diethylamine (HN(C₂H₅)₂) |

Silylation Reagent for Functional Group Derivatization in Synthetic Pathways

Beyond temporary protection, this compound is employed to permanently derivatize functional groups as part of a larger synthetic strategy, most notably in polymerization reactions. acs.orgpageplace.de It serves as a key condensation monomer for the synthesis of silicon-containing polymers like poly(silyl ether)s and polysilazanes. rsc.orgdokumen.pub

In these polycondensation reactions, this compound reacts with difunctional monomers, such as diols or diamines. pageplace.dersc.org For instance, the reaction with a diol proceeds smoothly to form poly(siloxyethylene glycol)s, where the dimethylsilylene unit [-Si(CH₃)₂-] becomes an integral part of the polymer backbone, linking the monomer units together. acs.org This method is advantageous over using chlorosilanes, as it avoids the liberation of corrosive HCl, which can cause degradation of the polymer chain. acs.org Similarly, it can be coupled with phenylenediamines to create polymers with Si-N bonds in the main chain. pageplace.dedokumen.pub The reagent has also been used in reactions with phosphorus compounds like Lawesson's reagent to synthesize novel organophosphorus-silicon compounds. researchgate.net

Table 2: Application of this compound in Polycondensation

| Monomer 1 | Monomer 2 (Silylating Agent) | Resulting Polymer | Linkage Formed |

|---|---|---|---|

| Oligoethylene Glycol (Diol) | This compound | Poly(siloxyethylene glycol) | Silyl Ether (-O-Si-O-) |

Derivatization for Advanced Analytical Techniques (e.g., Gas Chromatography)

Derivatization is a crucial step in chemical analysis, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and chromatographic behavior of analytes. researchgate.net Silylation is a common derivatization technique used to make polar compounds containing active hydrogens—such as alcohols, amines, and carboxylic acids—more suitable for GC analysis. researchgate.net

This compound has been successfully used as a derivatization reagent for this purpose. In one notable application, it was used to prepare alkoxydimethylsilyl ether derivatives of steroids and cannabinoids. researchgate.net This reaction transforms the polar hydroxyl groups on the analytes into less polar silyl ethers. The key advantage of this specific derivatization is that by subsequently reacting the intermediate with different alcohols, the resulting alkoxy group can be varied. This variation allows for the introduction of specific, predictable shifts in the gas-liquid chromatographic retention times, which aids in the separation and identification of complex mixtures of compounds that contain different numbers of derivatizable groups. researchgate.net

Table 3: Derivatization with this compound for Gas Chromatography

| Analyte Class | Derivatization Purpose | Resulting Derivative | Analytical Improvement |

|---|---|---|---|

| Steroids | Increase volatility and introduce specific retention time shifts | Alkoxydimethylsilyl Ether | Improved separation and identification in complex mixtures researchgate.net |

Advanced Applications in Biomedical and Electrophysiological Research

Silanization of pH-Sensitive Microelectrodes for Biosensing

There is no available research data detailing the use of Bis(diethylamino)dimethylsilane for the silanization of pH-sensitive microelectrodes. The process of silanization is crucial for modifying the surface properties of glass microelectrodes, rendering them suitable for specific biological measurements. This typically involves reacting silane (B1218182) compounds with the hydroxyl groups on the glass surface to create a stable, functionalized layer. However, the specific protocols, reaction conditions, and performance characteristics of using this compound for this purpose have not been described in the reviewed scientific literature.

Microelectrode Measurements in Biological Systems (e.g., Carbon Dioxide Transport)

Similarly, there are no documented instances in the accessible scientific literature of this compound being employed for microelectrode-based measurements of carbon dioxide transport in biological systems. Such measurements are fundamental to understanding physiological and pathophysiological processes, including respiration, acid-base balance, and cellular metabolism. The development and functionalization of microelectrodes for these purposes are a key area of biomedical engineering, but research has evidently focused on other silanizing agents.

Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations of Molecular Structure and Conformation

Theoretical chemistry provides powerful tools for understanding the fundamental properties of molecules from first principles. Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used to calculate molecular structure and conformation. These computational techniques solve the quantum mechanical equations that govern the behavior of electrons in a molecule to predict its three-dimensional geometry, bond lengths, bond angles, and conformational preferences.

Experimental techniques like gas-phase electron diffraction, combined with theoretical calculations, provide precise information about molecular structures in the absence of intermolecular forces.

Table 1: Gas-Phase Molecular Structure of Bis(dimethylamino)silane

| Parameter | Value |

|---|---|

| r(Si-N) | 170.8 pm |

| r(C-N) | 146.0 pm |

This data is for the analogue Bis(dimethylamino)silane.

Computational Modeling of Decomposition Kinetics and Reaction Pathways

Computational modeling is instrumental in elucidating the complex processes involved in the thermal decomposition of precursor molecules used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). Theoretical studies can map out potential reaction pathways, identify transition states, and calculate the energy barriers associated with different decomposition routes.

For bis(dimethylamino)silane (BDMAS), a potential precursor for silicon nitride and silicon carbonitride thin films, a systematic theoretical study of its gas-phase decomposition has been performed using high-level ab initio calculations (CCSD(T)/6-311+G(2d,p)//B3LYP/6-311++G(d,p)). molaid.comasau.ru The study explored both concerted and stepwise reactions initiated by the cleavage of Si-N, N-CH₃, and Si-H bonds. molaid.comasau.ru

The calculations revealed that the initial bond cleavage is a critical step in the decomposition process. The energy required to break the N-CH₃ bond was found to be 80.6 kcal/mol, which is lower than the energy needed to break the Si-N or Si-H bonds (both 87.4 kcal/mol). molaid.comasau.ru This suggests that N-CH₃ bond scission is the most likely initial step in a stepwise decomposition mechanism. Upon decomposition, BDMAS tends to form various methyleneimine and silanimine species. molaid.comasau.ru

The study also demonstrated that a concerted pathway, involving the elimination of methane (B114726) (CH₄) to form N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂N(CH₃)₂), is the most favored decomposition route both kinetically and thermodynamically over a wide temperature range (0 K to 2673 K). molaid.comasau.ru

Prediction of Thermochemical Properties and Stability Profiles

The same computational methods used to study reaction kinetics can also predict key thermochemical properties, providing a stability profile for the molecule. These properties include enthalpy of formation, activation energies for decomposition, and reaction enthalpies.

The theoretical study on bis(dimethylamino)silane (BDMAS) provides a detailed thermochemical profile. molaid.comasau.ru A comparison with a similar molecule, tris(dimethylamino)silane (B81438) (TrDMAS), showed that the initial Si-N, Si-H, and N-CH₃ bond cleavages require less energy in BDMAS, suggesting that BDMAS might be a more efficient, albeit less stable, precursor gas than TrDMAS. molaid.comasau.ru The relative stability of various decomposition products was also found to be temperature-dependent. At lower temperatures, the formation of N-methyl methyleneimine (H₂C=NCH₃) is favored, while at higher temperatures, the production of N-methylsilanimine (H₂Si=NCH₃) and 1-dimethylamino-N-methylsilanimine ((CH₃)₂NSi=NCH₃) is promoted. asau.ru

Table 2: Calculated Bond Dissociation Energies for Bis(dimethylamino)silane

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| N-CH₃ | 80.6 |

| Si-N | 87.4 |

This data is for the analogue Bis(dimethylamino)silane. molaid.comasau.ru

Simulation of Intermolecular Interactions and Surface Adsorption Phenomena

To understand how precursor molecules behave in deposition processes like ALD, it is essential to simulate their interactions with surfaces. DFT calculations are commonly used to investigate the adsorption of molecules on a substrate, the breaking of bonds during surface reactions, and the energy barriers for these processes.

A DFT study on the adsorption and surface reaction of the analogue bis(diethylamino)silane (B1590842) (BDEAS) on a hydroxyl-terminated silicon (Si(001)) surface provides valuable insights. epdf.pub The study first analyzed the bond dissociation energies within the BDEAS molecule itself, finding that the Si-H and Si-N bonds are the weakest. epdf.pub

When simulating the interaction with the surface, the calculations showed that the Si-N bond breaking is the dominant pathway for the surface reaction. epdf.pub The adsorption of BDEAS onto the surface was calculated to have an energy of 0.60 eV. The subsequent surface reaction via Si-N bond dissociation had a relatively low energy barrier of 0.52 eV. epdf.pub In contrast, the pathway involving Si-H bond breaking had a much higher energy barrier of 1.60 eV. epdf.pub Since the reaction energy barrier for the Si-N pathway is lower than the energy of adsorption, the molecule is likely to react on the surface rather than desorb, which is a critical characteristic for a successful ALD precursor. epdf.pub

Table 3: Calculated Energies for BDEAS Adsorption on OH-terminated Si(001)

| Process | Energy (eV) |

|---|---|

| Adsorption Energy (for Si-N breaking site) | 0.60 |

| Reaction Energy Barrier (Si-N dissociation) | 0.52 |

This data is for the analogue Bis(diethylamino)silane. epdf.pub

Environmental and Safety Considerations in Research and Industrial Handling

Reactivity with Moisture and Air in Laboratory and Industrial Settings

"Bis(diethylamino)dimethylsilane" is highly sensitive to moisture and air. ereztech.comgelest.com It reacts with water, including atmospheric moisture, and protic solvents. ereztech.comgelest.com This reaction, a hydrolysis process, liberates diethylamine (B46881). gelest.com Diethylamine is a toxic and flammable gas, and its formation presents a significant hazard. ereztech.comgelest.com The reaction with water can be violent, releasing flammable gases. ereztech.com

In both laboratory and industrial applications, this reactivity demands that the compound be handled under a dry, inert atmosphere, such as nitrogen, with minimal moisture and oxygen content. ereztech.com Storage containers must be sealed tightly to prevent contact with air. ereztech.comgelest.com Failure to adhere to these precautions can lead to the degradation of the compound and the creation of a hazardous environment due to the release of diethylamine. gelest.com

The compound is also incompatible with acids, alcohols, and oxidizing agents, which can provoke hazardous reactions. gelest.com It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air. thermofisher.comfishersci.com Sources of ignition, such as heat, sparks, and open flames, must be strictly avoided in areas where it is handled and stored. gelest.com

Analysis of Decomposition Products and By-product Formation

The primary decomposition product of "this compound" upon contact with water or moisture is diethylamine. gelest.comwimna.com In the event of a fire, irritating fumes of diethylamine and organic acid vapors may be generated. gelest.com Thermal decomposition can also produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide. thermofisher.comfishersci.com

Theoretical studies on the gas-phase decomposition of similar compounds, such as bis(dimethylamino)silane (BDMAS), provide insights into potential decomposition pathways. These studies indicate that at varying temperatures, different species can be formed. For instance, at lower temperatures, the formation of N-methyl methyleneimine is favored, while higher temperatures promote the formation of N-methylsilanimine and 1-dimethylamino-N-methylsilanimine. digitellinc.comnih.gov The primary decomposition pathway for BDMAS is the elimination of methane (B114726) to form N-dimethylaminosilyl methyleneimine. nih.gov While not directly about "this compound," this research on a closely related compound highlights the complexity of decomposition and the potential for various by-products.

In the synthesis of "this compound" from dichlorosilane (B8785471) and diethylamine, a significant by-product is the hydrochloride of the dialkylamine. google.com One synthesis method aims to reduce this by-product by first preparing the lithium salt of diethylamine. google.com

Development of Safe Handling and Storage Protocols for Reactive Organosilicon Compounds

The safe handling and storage of reactive organosilicon compounds like "this compound" are critical to preventing accidents and exposure. Key protocols include:

Inert Atmosphere: The compound must be stored and handled under a dry, inert atmosphere, such as nitrogen, to prevent reactions with moisture and air. ereztech.com

Storage Conditions: It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. sylicglobal.com The recommended storage temperature is between 2 and 8 °C. ereztech.comdakenchem.com Containers should be kept tightly closed. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes chemical goggles or a face shield, and neoprene or nitrile rubber gloves. gelest.com Contact lenses should not be worn. gelest.com Respiratory protection, such as a NIOSH-certified combination organic vapor-amine gas respirator, is recommended where inhalation exposure is possible. gelest.com Protective clothing is also necessary to prevent skin contact. gelest.com

Ventilation: Work should be conducted in a well-ventilated area to prevent the accumulation of vapors. sylicglobal.com

Spill Management: In case of a spill, the area should be evacuated, and the spill should be cleaned up immediately by personnel wearing appropriate PPE. The spilled material can be absorbed with an inert material. louisville.edu

Fire Suppression: For fires involving this compound, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable. gelest.com Straight streams of water should not be used. gelest.com

Waste Management and Environmental Impact Assessment in Research and Production

Proper waste management is crucial for minimizing the environmental impact of "this compound."

Disposal: The compound should not be flushed down the sewer or disposed of with regular waste. thermofisher.comsylicglobal.com Disposal must be in accordance with federal, state, and local regulations. louisville.edu Incineration or landfilling at a licensed facility are potential disposal methods. thermofisher.comlouisville.edu

Environmental Hazards: "this compound" may be hazardous to the environment. gelest.com It is considered very toxic to aquatic organisms. wimna.com Due to its reaction with water, large amounts can affect the pH of aquatic environments and harm aquatic life. thermofisher.com Therefore, release into the environment must be avoided. wimna.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H26N2Si | chemimpex.com |

| Molecular Weight | 202.42 g/mol | chemimpex.com |

| Appearance | Colorless to slightly yellow liquid | chemimpex.com |

| Boiling Point | 193 °C | chemimpex.com |

| Density | 0.83 g/mL | chemimpex.com |

| Refractive Index | n20D 1.44 | chemimpex.com |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, protic solvents | gelest.com |

Future Research Directions and Emerging Applications

Exploration of Green Chemistry Routes for Aminosilane (B1250345) Synthesis

Future research is heavily focused on developing "green" alternatives that are more sustainable and atom-economical. A highly promising route is the catalytic dehydrocoupling of silanes and amines. rsc.orgrsc.org This method directly couples a Si-H bond with an N-H bond, forming the desired Si-N linkage and liberating dihydrogen (H₂) as the sole byproduct. rsc.orgrsc.org

Key advantages of dehydrocoupling include:

High Atom Economy: The only byproduct is hydrogen gas, which is non-toxic and can potentially be captured and used.

Reduced Waste: It eliminates the formation of corrosive ammonium (B1175870) salt byproducts. rsc.org

Milder Conditions: Catalytic routes can often proceed under less harsh conditions than traditional methods.

Research in this area explores a wide range of catalysts to facilitate this transformation efficiently. Catalysts based on transition metals and main group elements have shown significant promise for the synthesis of various aminosilanes. rsc.org For instance, manganese-based catalysts have been successfully employed for the synthesis of other aminosilane precursors used in chemical vapor deposition (CVD). acs.org Similarly, rhodium complexes and boron-based catalysts like B(C₆F₅)₃ have demonstrated high efficiency in coupling various amines with silanes. rsc.org

Table 1: Examples of Catalytic Systems for Si-N Dehydrocoupling

| Catalyst System | Amine/Silane (B1218182) Example | Key Finding | Reference |

|---|---|---|---|

| Wilkinson's Catalyst ((Ph₃P)₃RhCl) | Et₂NH with Ph₂SiH₂ | Achieved 98% yield in 20 minutes at room temperature without solvent. | rsc.org |

| β-diketiminate manganese hydride dimer | Various amines and silanes | Effective for synthesizing both aminosilane precursors and polycarbosilazanes. | acs.org |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Diarylamines with Ph₂MeSiH | Demonstrated high activity for the silylation of aromatic amines, achieving 95% yield in 1 hour. | rsc.org |

A primary future goal is to develop and optimize catalytic systems specifically for the industrial-scale synthesis of Bis(diethylamino)dimethylsilane, focusing on catalyst cost, longevity, and applicability to continuous flow reactors. google.com

Development of Advanced Materials with Tunable Properties through Aminosilane Incorporation

The incorporation of this compound into polymer matrices and onto material surfaces is a key area for future materials science research. Its molecular structure, featuring two diethylamino groups and two methyl groups attached to a central silicon atom, allows it to act as a versatile building block or surface modifier. chemimpex.com

Polymer Synthesis and Modification: this compound can be used in the synthesis of specialized silicone polymers. chemimpex.com By reacting with diols or other difunctional molecules, it can be incorporated into polymer backbones, imparting properties such as increased flexibility and enhanced thermal stability, which are highly desirable in the automotive and aerospace sectors. chemimpex.com Future work will likely focus on copolymerizing this aminosilane with various organic monomers to create novel hybrid materials with precisely tailored mechanical, thermal, and chemical resistance properties.

Table 2: Potential Effects of Aminosilane Incorporation on Material Properties

| Application Area | Property to be Tuned | Mechanism of Action | Reference |

|---|---|---|---|

| Coatings & Adhesives | Adhesion, Durability | Acts as a coupling agent, forming covalent bonds between inorganic fillers/substrates and organic polymer matrices. | chemimpex.comacs.org |

| Silicone Polymers | Flexibility, Thermal Stability | Incorporation into the polymer chain introduces flexible Si-O-Si linkages and stable Si-C bonds. | chemimpex.com |

| Protective Coatings | Hydrophobicity, Self-Cleaning | Modifies surface chemistry to create a non-polar interphase that repels water. | chemimpex.comgelest.com |

| Composites | Mechanical Strength | Improves interfacial bonding between reinforcing fibers (e.g., glass, carbon) and the polymer matrix. | researchgate.net |

Integration into Emerging Technologies

The unique properties of this compound make it a candidate for exploration in several high-growth technological fields.

Flexible Electronics: The microelectronics industry relies heavily on thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create the intricate layers that form transistors and other components. acs.orggelest.com Aminosilanes are valued as precursors for depositing silicon-based films such as silicon nitride (SiN) or silicon dioxide (SiO₂). acs.orgwimna.com this compound, as a liquid precursor, could be investigated for the low-temperature deposition of conformal dielectric or passivation layers. gelest.comamericanelements.com In flexible electronics, the ability to deposit high-quality, flexible insulating films onto polymer substrates is critical. Future research could optimize ALD/CVD processes using this compound to create robust gate dielectrics or encapsulation layers that can withstand mechanical stress.

Biosensors: The surface of a biosensor must be functionalized to selectively capture target biomolecules. Aminosilanes are widely used for this purpose, providing amine groups that can be used to immobilize DNA, proteins, or antibodies. researchgate.net The related compound, Bis(dimethylamino)dimethylsilane, has been used to silanize pH-sensitive microelectrodes for biological measurements. sigmaaldrich.comthermofisher.com By extension, this compound could be explored for creating tailored sensor surfaces. Research would focus on controlling the surface density of the functional groups to optimize sensor sensitivity and reduce non-specific binding, thereby improving the signal-to-noise ratio.

Quantum Computing Materials: A frontier in materials science is the development of materials for quantum computing. One approach involves creating specific, identical atomic-scale defects, or "quantum emitters," within a host material. lbl.gov These defects must have precise electronic and optical properties. lbl.gov While speculative, a forward-looking research direction could explore the use of aminosilane precursors like this compound in ALD processes to achieve the controlled, layer-by-layer introduction of silicon or dopant atoms. The self-limiting nature of ALD offers a potential pathway to fabricate the highly uniform defect structures required for quantum applications, a process that could be guided by computational simulations to predict material properties. gelest.compennylane.ai

Advanced Spectroscopic and In-Situ Characterization for Deeper Mechanistic Understanding

To accelerate the development of the applications described above, a more profound understanding of the reaction mechanisms of this compound is essential. This requires moving beyond traditional analytical methods to advanced characterization techniques that can probe reactions as they happen.

In-Situ Monitoring: Studying reactions under real-world conditions (in-situ) is critical. For deposition processes like CVD and ALD, techniques such as time-of-flight mass spectrometry can be used to analyze gas-phase reaction chemistry and identify transient species like silanimines that may form during decomposition. researchgate.net For surface reactions, in-situ monitoring provides insights that cannot be gleaned from pre- and post-reaction analysis. For example, characterizing enzymes in their actual reaction media, rather than an idealized buffer, has revealed significant changes in their structure and stability, highlighting the importance of studying systems under relevant conditions. nih.gov A similar approach could be applied to understand how this compound interacts with surfaces during film growth or surface modification.

Advanced Spectroscopic Techniques: Non-linear optical spectroscopy techniques, such as Sum Frequency Generation (SFG) vibrational spectroscopy, are exceptionally powerful for probing molecular structure at buried interfaces. acs.org SFG has been used to study the specific interactions between other aminosilanes and polymer interfaces, revealing details about bond formation and molecular orientation. acs.org Applying SFG and other surface-sensitive techniques to systems involving this compound could elucidate the precise mechanism of adhesion promotion and surface functionalization at the molecular level.

Table 3: Advanced Characterization Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| In-Situ Mass Spectrometry | Identification of gas-phase reaction intermediates and decomposition pathways. | Optimizing CVD/ALD processes by understanding precursor breakdown. researchgate.net |

| Sum Frequency Generation (SFG) | Molecular structure, orientation, and chemical bonding at buried interfaces. | Elucidating the mechanism of adhesion promotion at polymer-substrate interfaces. acs.org |

| Solid-State NMR | Local chemical environment and bonding of silicon and nitrogen atoms in solid materials. | Characterizing the structure of cured polymers or functionalized surfaces. researchgate.net |

| In-Situ Ellipsometry | Real-time monitoring of thin film thickness and optical properties during deposition. | Precise control and optimization of film growth in electronics applications. |

By pursuing these advanced characterization methods, researchers can move from empirical observation to predictive design, enabling the rational development of new materials and processes based on this compound.

Q & A

Q. What are the standard synthetic routes for Bis(diethylamino)dimethylsilane, and how can their efficiency be optimized?

this compound is typically synthesized via aminolysis of chlorodimethylsilane with diethylamine. Optimization involves adjusting reaction parameters such as stoichiometry (e.g., excess amine to minimize byproducts), temperature (40–60°C for controlled reactivity), and catalysts (e.g., triethylamine to neutralize HCl). Efficiency is assessed through yield calculations (gravimetric analysis) and purity checks using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . For reproducibility, researchers should document intermediate purification steps (e.g., distillation under inert atmosphere) and validate product integrity with spectroscopic cross-checks (¹H/¹³C NMR, FT-IR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm molecular structure via chemical shifts (e.g., Si–CH₃ at δ ~0.1–0.5 ppm, N–CH₂ at δ ~2.5–3.0 ppm).

- FT-IR : To identify Si–N bonds (stretching vibrations at 900–1100 cm⁻¹) and absence of Si–Cl impurities.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., EI-MS molecular ion at m/z 189.3).

Researchers must calibrate instruments with certified standards and compare data against reference spectra from databases like NIST Chemistry WebBook .

Q. How does this compound behave in hydrolysis reactions, and what factors influence its stability?

Hydrolysis studies require controlled exposure to moisture in solvents like THF or hexane. Kinetic stability is monitored via time-resolved NMR or conductivity measurements. Factors affecting reactivity include steric hindrance from diethylamino groups and solvent polarity. Methodologically, researchers should conduct parallel experiments under anhydrous vs. humid conditions and quantify hydrolysis products (e.g., silanols) using GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

To dissect steric/electronic contributions:

- Steric Effects : Compare reactivity with bulkier amines (e.g., tert-butyl) using kinetic studies (e.g., rate constants via UV-Vis monitoring of Si–C bond formation).

- Electronic Effects : Employ Hammett substituent constants to correlate electron-donating/withdrawing groups on aryl substrates with reaction efficiency.

Advanced methodologies include DFT calculations (e.g., Gaussian software) to model transition states and identify rate-limiting steps. Experimental validation involves synthesizing derivatives with tailored substituents and analyzing regioselectivity via X-ray crystallography .

Q. What computational models best predict the thermal stability of this compound under varying conditions?

Thermal decomposition pathways are modeled using molecular dynamics (MD) simulations (e.g., LAMMPS) to predict bond dissociation energies (Si–N vs. Si–C). Experimental validation involves thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Researchers should cross-reference computational predictions with empirical data, adjusting force fields in software like Gaussian or VASP for accuracy .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in silicon nitride precursor synthesis?

Contradictions often arise from differences in precursor purity or reaction conditions. A systematic approach includes:

- Meta-analysis : Compile literature data (e.g., catalytic yields, activation energies) and stratify by variables like solvent, temperature, and catalyst loading.

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., inert atmosphere, identical reagents).

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to quantify the impact of variables like trace moisture or oxygen. Researchers should prioritize studies with rigorous analytical validation (e.g., in situ FT-IR monitoring) .

Q. What advanced methodologies enable mechanistic studies of this compound in silicon-based polymer networks?

Mechanistic insights require:

- In Situ Spectroscopy : Time-resolved Raman or NMR to track polymerization kinetics.

- Crosslinking Analysis : Small-angle X-ray scattering (SAXS) to monitor network formation.

- Theoretical Modeling : Coarse-grained MD simulations to predict polymer morphology. Researchers should correlate simulation results with experimental rheological data (e.g., storage/loss moduli) and validate using stress-strain tests .

Data Analysis and Interpretation

Q. How should researchers design experiments to analyze contradictory data on the ligand properties of this compound in coordination chemistry?

- Hypothesis Testing : Formulate competing hypotheses (e.g., monodentate vs. bidentate binding) and design experiments to test each (e.g., X-ray absorption spectroscopy for coordination number).

- Multivariate Analysis : Use principal component analysis (PCA) to identify latent variables (e.g., solvent polarity, counterion effects) in datasets.

- Error Propagation Analysis : Quantify uncertainties in spectroscopic measurements (e.g., peak integration errors in NMR) using tools like Monte Carlo simulations .

Q. What statistical approaches are recommended for comparing the catalytic efficiency of this compound derivatives?

- Dose-Response Curves : Fit turnover frequency (TOF) data to Hill equations to compare efficacy.

- Pairwise Comparisons : Use Tukey’s HSD test to identify significant differences between derivatives.

- Machine Learning : Train regression models (e.g., random forests) to predict catalytic activity from molecular descriptors (e.g., Hammett σ, Taft steric parameters) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

- Detailed Protocols : Document reaction conditions (e.g., glovebox O₂/H₂O levels, syringe pump calibration).

- Reference Standards : Include internal standards (e.g., tetramethylsilane for NMR) and validate instruments with certified materials.

- Data Transparency : Share raw spectra, crystallographic files, and computational input files via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.